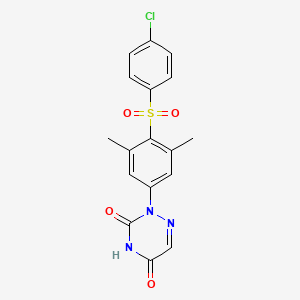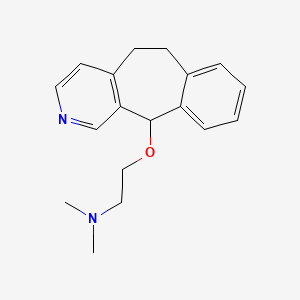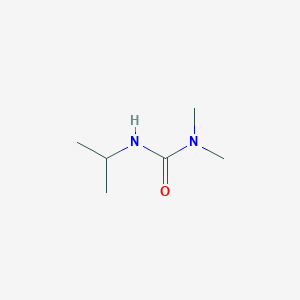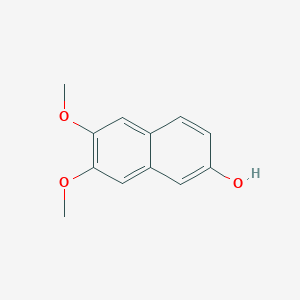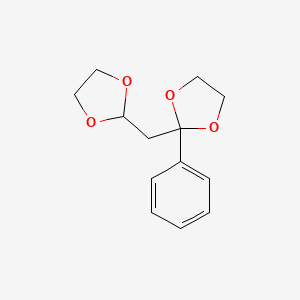
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is a brominated organic compound with the molecular formula C9H5Br5O. This compound is characterized by the presence of multiple bromine atoms attached to a benzene ring and a propoxy group. It is primarily used as a flame retardant due to its high bromine content, which imparts excellent fire-resistant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene typically involves the bromination of precursor compounds. One common method is the bromination of 1,2,3-tribromobenzene with 3,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce brominated quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Widely used as a flame retardant in various materials, including plastics, textiles, and electronics, to enhance fire resistance.
Wirkmechanismus
The mechanism of action of 1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene primarily involves its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain-breaking mechanism effectively slows down or extinguishes the fire, making the compound an effective flame retardant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms attached to the benzene ring.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Another brominated compound with a similar structure but different bromination pattern.
1,2,4-Tribromobenzene: A tribrominated benzene with bromine atoms at different positions on the benzene ring.
Uniqueness
1,2,3-Tribromo-4-(3,3-dibromopropoxy)benzene is unique due to its specific bromination pattern and the presence of the propoxy group. This structure imparts distinct chemical and physical properties, making it particularly effective as a flame retardant. Its high bromine content and ability to release bromine radicals upon heating contribute to its superior fire-resistant properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
31394-74-8 |
|---|---|
Molekularformel |
C9H7Br5O |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-(3,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H7Br5O/c10-5-1-2-6(9(14)8(5)13)15-4-3-7(11)12/h1-2,7H,3-4H2 |
InChI-Schlüssel |
CGNVPUNQXISZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCCC(Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



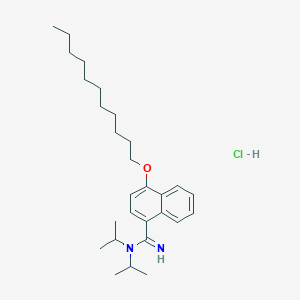
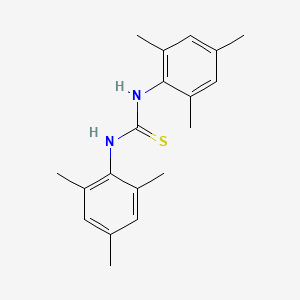
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

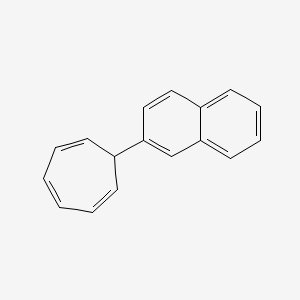
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
